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Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of Ethyl 3-chloropyridine-2-carboxylate (CAS No. 128073-20-1), a key

heterocyclic building block in medicinal chemistry and organic synthesis. Due to the limited

availability of specific experimental data in published literature, this document combines

confirmed molecular information with estimated properties derived from analogous compounds

and general chemical principles. It outlines plausible experimental protocols for its synthesis

and purification, discusses expected spectroscopic characteristics, and explores its potential

reactivity and applications in drug discovery. This guide is intended to serve as a foundational

resource for researchers working with this compound.

Introduction
Ethyl 3-chloropyridine-2-carboxylate is a substituted pyridine derivative featuring a chlorine

atom at the 3-position and an ethyl ester at the 2-position. This specific arrangement of

functional groups—a halogenated pyridine ring and a carboxylate ester—makes it a versatile
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intermediate. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in

numerous approved drugs. The presence of a chloro substituent provides a handle for further

functionalization via cross-coupling reactions, while the ester can be hydrolyzed to the

corresponding carboxylic acid or converted to amides, opening avenues for diverse molecular

designs. This compound and its analogs are of interest for developing novel therapeutic

agents, particularly as enzyme inhibitors.[1]

Physical and Chemical Properties
Specific experimental data for Ethyl 3-chloropyridine-2-carboxylate is not widely available.

The following tables summarize its core molecular properties and provide estimated physical

properties based on data from its isomers and closely related analogs.

Core Molecular Data
Property Value Source(s)

Chemical Name
Ethyl 3-chloropyridine-2-

carboxylate
[2]

Synonyms Ethyl 3-chloropicolinate [3]

CAS Number 128073-20-1 [2][3][4]

Molecular Formula C₈H₈ClNO₂ [3][4]

Molecular Weight 185.61 g/mol [3][4]

Chemical Structure
(Structure based on IUPAC

name)

Estimated Physical Properties
Disclaimer: The following data are estimates based on isomers such as Ethyl 2-chloronicotinate

(CAS 1452-94-4) and Methyl 2-chloropyridine-3-carboxylate (CAS 40134-18-7). Actual

experimental values may vary.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/B174613
https://www.benchchem.com/product/b174613?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92465996.htm
https://www.chemscene.com/quality-control.html?q=MSDS/MSDS%23USA%23CS%23CS-0151823.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92465996.htm
https://www.chemscene.com/quality-control.html?q=MSDS/MSDS%23USA%23CS%23CS-0151823.pdf
https://www.scbt.com/zh/p/ethyl-3-chloro-2-pyridinecarboxylate-128073-20-1
https://www.chemscene.com/quality-control.html?q=MSDS/MSDS%23USA%23CS%23CS-0151823.pdf
https://www.scbt.com/zh/p/ethyl-3-chloro-2-pyridinecarboxylate-128073-20-1
https://www.chemscene.com/quality-control.html?q=MSDS/MSDS%23USA%23CS%23CS-0151823.pdf
https://www.scbt.com/zh/p/ethyl-3-chloro-2-pyridinecarboxylate-128073-20-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Estimated Value Basis for Estimation

Appearance
Colorless to pale yellow liquid

or low-melting solid

General appearance of similar

pyridine esters.

Boiling Point
~150 °C at reduced pressure

(1 mmHg)

Based on Methyl 2-

chloropyridine-3-carboxylate.

[5]

Density ~1.3 g/mL at 25 °C

Based on Methyl 2-

chloropyridine-3-carboxylate.

[5]

Solubility

Soluble in common organic

solvents (e.g., DCM, Ethyl

Acetate, THF). Sparingly

soluble in water.

General solubility of organic

esters.

Refractive Index ~1.537 (at 20 °C)

Based on Methyl 2-

chloropyridine-3-carboxylate.

[5]

Experimental Protocols
A detailed, peer-reviewed synthesis protocol for Ethyl 3-chloropyridine-2-carboxylate is not

readily available. However, a plausible synthesis can be designed based on standard

esterification procedures for pyridine carboxylic acids.

Plausible Synthesis: Fischer Esterification of 3-
Chloropyridine-2-carboxylic Acid
The most direct route involves the Fischer esterification of the corresponding carboxylic acid.

Reaction Scheme: 3-Chloropyridine-2-carboxylic acid + Ethanol --(H⁺ catalyst, Heat)--> Ethyl
3-chloropyridine-2-carboxylate + Water

Materials:

3-Chloropyridine-2-carboxylic acid
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Anhydrous Ethanol (large excess)

Concentrated Sulfuric Acid (catalytic amount)

Saturated Sodium Bicarbonate solution

Brine (saturated Sodium Chloride solution)

Anhydrous Magnesium Sulfate or Sodium Sulfate

Organic solvents for extraction (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, suspend 3-Chloropyridine-2-carboxylic acid in anhydrous ethanol (e.g., 10-20 fold

molar excess).

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid

(e.g., 0.1-0.2 equivalents) to the stirring suspension.

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours).

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into

a beaker containing ice and water.

Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated

sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with

an organic solvent like ethyl acetate (3 x volumes).

Washing: Combine the organic layers and wash sequentially with water and then brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator to obtain the crude product.
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Purification: Column Chromatography
The crude product can be purified by silica gel column chromatography.

Procedure:

Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

Column Packing: Pack a chromatography column with silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes).

Elution: Load the adsorbed crude product onto the column and elute with the chosen solvent

system. Collect fractions and monitor by TLC.

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to

yield the purified Ethyl 3-chloropyridine-2-carboxylate.
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1. Mix 3-Chloropyridine-2-carboxylic Acid,
Ethanol, and Sulfuric Acid

2. Reflux Reaction Mixture
(4-12 hours)

3. Quench with Ice Water

4. Neutralize with NaHCO₃ Solution

5. Extract with Ethyl Acetate

6. Wash Organic Layer
(Water & Brine)

7. Dry (Na₂SO₄) and Concentrate

Crude Product

8. Column Chromatography
(Silica Gel)

Pure Ethyl 3-chloropyridine-2-carboxylate

Click to download full resolution via product page

Plausible workflow for the synthesis and purification of the title compound.
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Spectroscopic Characterization (Expected)
No experimental spectra for this specific compound were found. The following are predictions

based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct regions: the aromatic pyridine

protons, the ethyl ester protons, and potentially impurity signals.

Pyridine Protons (3H): Three signals in the aromatic region (δ 7.5-8.8 ppm).

H-4: Expected to be a doublet of doublets.

H-5: Expected to be a doublet of doublets.

H-6: Expected to be a doublet of doublets.

Ethyl Protons (5H):

A quartet (CH₂) deshielded by the adjacent oxygen, likely around δ 4.4-4.6 ppm.

A triplet (CH₃) in the upfield region, likely around δ 1.3-1.5 ppm.

¹³C NMR Spectroscopy
The carbon NMR spectrum should display 8 distinct signals.

Carbonyl Carbon: One signal for the ester C=O, expected in the δ 164-168 ppm range.

Pyridine Carbons (5C): Five signals in the aromatic region (δ 120-155 ppm). The carbon

bearing the chlorine (C-3) and the carbon attached to the ester (C-2) will have characteristic

shifts.

Ethyl Carbons (2C):

The O-CH₂ carbon, expected around δ 61-63 ppm.

The CH₃ carbon, expected in the upfield region around δ 14-15 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong carbonyl stretch.

C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹, characteristic of an

α,β-unsaturated or aromatic ester.

C-O Stretch: A signal in the fingerprint region, around 1250-1300 cm⁻¹.

C-Cl Stretch: A signal in the fingerprint region, typically 700-850 cm⁻¹.

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Aromatic C-H Stretches: Signals just above 3000 cm⁻¹.

Aliphatic C-H Stretches: Signals just below 3000 cm⁻¹.

Mass Spectrometry
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion

peak. Due to the presence of chlorine, this will appear as a pair of peaks with a characteristic

~3:1 intensity ratio:

m/z = 185 (for ³⁵Cl isotope)

m/z = 187 (for ³⁷Cl isotope)

Key Fragmentation: A prominent fragment corresponding to the loss of the ethoxy group (-

OEt) to give an acylium ion [M-45]⁺ is expected.

Reactivity and Applications in Drug Development
Chemical Reactivity

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding 3-

chloropyridine-2-carboxylic acid under acidic or basic conditions. This carboxylic acid is a

key intermediate for forming amides via coupling reactions (e.g., with EDC or HATU).
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Nucleophilic Aromatic Substitution: The chloro-substituent on the electron-deficient pyridine

ring is susceptible to nucleophilic aromatic substitution (SₙAr), although it is less activated

than chloro groups at the 2- or 4-positions. Reactions with strong nucleophiles (e.g., amines,

alkoxides) at elevated temperatures can replace the chlorine atom.

Cross-Coupling Reactions: The C-Cl bond serves as a handle for transition-metal-catalyzed

cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows

for the introduction of a wide variety of aryl, heteroaryl, or amino substituents at the 3-

position, enabling the rapid generation of compound libraries for structure-activity

relationship (SAR) studies.

Ethyl 3-chloropyridine-2-carboxylate

3-Chloropyridine-2-carboxylic Acid

Hydrolysis
(H⁺ or OH⁻)

3-Substituted Pyridine Derivatives
(via SₙAr)

SₙAr
(e.g., R-NH₂, heat)

3-Aryl/Amino Pyridine Derivatives
(via Cross-Coupling)

Cross-Coupling
(e.g., Suzuki, Buchwald)

Amide Derivatives

Amide Coupling
(e.g., EDC, R-NH₂)

Click to download full resolution via product page

Key reactivity pathways of the title compound.

Role in Drug Discovery
While specific biological targets for Ethyl 3-chloropyridine-2-carboxylate are not

documented, its structural motifs are prevalent in pharmacologically active molecules. Pyridine

carboxylic acids and their derivatives are known to act as enzyme inhibitors, receptor

antagonists, and anti-inflammatory agents. This compound serves as a valuable starting

material or intermediate for synthesizing more complex molecules for screening in various
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therapeutic areas, including oncology, inflammation, and infectious diseases. Its utility lies in its

capacity to be elaborated into diverse chemical libraries for hit-to-lead optimization campaigns.

Conclusion
Ethyl 3-chloropyridine-2-carboxylate is a valuable, albeit sparsely documented, chemical

building block. This guide has consolidated its known molecular properties and provided a

framework for its synthesis, purification, and characterization based on established chemical

principles and data from related structures. As a versatile scaffold, it holds potential for the

development of novel small-molecule therapeutics. Further experimental investigation is

warranted to fully elucidate its physical properties and explore its full range of chemical

reactivity and biological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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